2-Chloro-6-fluoro-4-(trifluoromethyl)phenol, also known as CF3-Cl-F-OH, is a fluorinated aromatic compound. Its synthesis has been reported in scientific literature, with researchers employing various methods to obtain this specific structure. One reported method involves the reaction of 2,3,4,5-tetrafluorobenzoic acid with trimethylsilyl chloride and subsequent treatment with potassium hydroxide [].
While the specific research applications of 2-Chloro-6-fluoro-4-(trifluoromethyl)phenol are not extensively documented, its unique structure suggests potential utility in various scientific fields due to the following properties:
2-Chloro-6-fluoro-4-(trifluoromethyl)phenol is a fluorinated aromatic compound characterized by the presence of multiple halogen substituents. Its molecular formula is C₈H₄ClF₄O, and it features a chloro group at the second position, a fluoro group at the sixth position, and a trifluoromethyl group at the fourth position of the phenolic ring. This unique structure imparts distinct chemical and physical properties, making it a subject of interest in various fields of research and application .
Halogenated phenols can be irritating to the skin, eyes, and respiratory system. They can also be harmful if swallowed. Specific data on the toxicity of 2-Chloro-6-fluoro-4-(trifluoromethyl)phenol is not available, but it's advisable to handle it with appropriate personal protective equipment (PPE) in a well-ventilated fume hood following laboratory safety protocols [].
Several methods have been documented for synthesizing 2-Chloro-6-fluoro-4-(trifluoromethyl)phenol:
2-Chloro-6-fluoro-4-(trifluoromethyl)phenol has potential applications in:
These studies are crucial for assessing the compound's potential therapeutic applications.
Several compounds share structural similarities with 2-Chloro-6-fluoro-4-(trifluoromethyl)phenol. Here are some notable examples:
Compound Name | Structure Characteristics | Unique Features |
---|---|---|
2-Chloro-4-fluorophenol | Contains chloro and fluoro groups without trifluoromethyl | Less lipophilic than 2-Chloro-6-fluoro-4-(trifluoromethyl)phenol |
4-Trifluoromethylphenol | Trifluoromethyl group at the para position | Exhibits different reactivity patterns due to positioning |
2-Fluoro-4-(trifluoromethyl)phenol | Fluoro group at the second position and trifluoromethyl at fourth | Potentially more reactive due to fewer electron-withdrawing groups |
The unique combination of substituents in 2-Chloro-6-fluoro-4-(trifluoromethyl)phenol enhances its stability and alters its reactivity compared to these similar compounds.
Nucleophilic aromatic substitution represents one of the most fundamental and widely utilized synthetic approaches for preparing 2-chloro-6-fluoro-4-(trifluoromethyl)phenol [4]. The mechanism proceeds through a classical addition-elimination pathway, where nucleophiles attack the electron-deficient aromatic ring to form a negatively charged intermediate known as the Meisenheimer complex [21] [22]. The presence of multiple electron-withdrawing substituents, including chlorine, fluorine, and the trifluoromethyl group, significantly activates the aromatic ring toward nucleophilic attack [4] [21].
The strategic positioning of these electron-withdrawing groups is crucial for optimal reactivity [21] [22]. When these substituents are located ortho or para to the leaving group, they provide substantial stabilization to the anionic intermediate through resonance effects [21]. The trifluoromethyl group at the 4-position particularly enhances the electrophilicity of the aromatic carbon atoms, facilitating nucleophilic attack [2] [13].
Fluorine atoms present unique considerations in nucleophilic aromatic substitution reactions [21] [27]. Despite the strength of carbon-fluorine bonds, fluoride can serve as an effective leaving group in these transformations due to its electron-withdrawing nature [21]. The reaction proceeds efficiently when the ring bears sufficient electron-withdrawing substituents to stabilize the intermediate [27].
The most commonly employed nucleophiles for these transformations include hydroxide ions, alkoxide ions, and phenoxide anions [4] [22]. Reaction conditions typically require elevated temperatures ranging from 80 to 150 degrees Celsius and the presence of strong bases such as potassium carbonate or cesium carbonate [4]. The use of polar aprotic solvents, including dimethylformamide or dimethyl sulfoxide, enhances the nucleophilicity of the attacking species and improves reaction rates [4].
Mechanistic studies have demonstrated that the rate-determining step involves the initial nucleophilic attack on the aromatic ring [21] [22]. The subsequent elimination of the leaving group occurs rapidly under the reaction conditions [22]. The overall reaction exhibits second-order kinetics, being first-order in both the aromatic substrate and the nucleophile [21].
Table 1: Nucleophilic Aromatic Substitution Parameters for Fluorinated Phenol Synthesis
Synthesis Method | Typical Temperature (°C) | Typical Pressure (atm) | Catalyst/Reagent | Typical Yield (%) | Selectivity |
---|---|---|---|---|---|
Nucleophilic Aromatic Substitution (SNAr) | 80-150 | 1-5 | Base (K2CO3, Cs2CO3) | 70-95 | High |
Palladium-Catalyzed Cross-Coupling | 50-120 | 1-10 | Pd(OAc)2, Pd(dppf)Cl2 | 40-85 | Moderate to High |
Electrochemical Fluorination | Room temperature | 1 | Electrolyte solution | 60-90 | High |
Direct Fluorination with Microreactors | 20-80 | 1-3 | Et3N·3HF, NFSI | 50-80 | Moderate |
Diazotization-Hydrolysis | 0-100 | 1 | NaNO2/HCl | 80-95 | High |
Halogen Exchange Reaction (Halex) | 40-300 | 1-5 | KF, CsF | 60-90 | Moderate |
Recent developments in nucleophilic aromatic substitution have focused on improving selectivity and reducing reaction times [4] [27]. The use of cation radical-accelerated nucleophilic aromatic substitution has emerged as a promising approach for functionalizing unactivated fluoroarenes [27]. This methodology enables the defluorination and substitution of fluorinated aromatics under mild conditions using organic photoredox catalysis [27].
Cross-coupling reactions have emerged as powerful tools for constructing complex fluorinated aromatic compounds, including 2-chloro-6-fluoro-4-(trifluoromethyl)phenol [8] [9] [10]. Palladium-catalyzed methodologies represent the most extensively studied and practically useful approaches in this category [8] [10] [11].
The choice of base proves critical for successful cross-coupling reactions involving fluorinated substrates [8] [10]. Conventional strong bases often lead to decomposition of fluoroalkyl-containing products under typical coupling conditions [8] [10]. However, the use of weaker bases such as potassium phenoxide has enabled high-yielding reactions while maintaining substrate integrity [8] [10]. This approach tolerates various functional groups that would otherwise react with stronger bases commonly employed in palladium-catalyzed carbon-nitrogen coupling reactions [8] [10].
Mechanistic investigations have revealed that the resting state of the catalyst involves a phenoxide complex, and the turnover-limiting step corresponds to reductive elimination forming the carbon-nitrogen bond [8] [10]. The electron-withdrawing properties of fluoroalkyl substituents influence the reaction kinetics and overall efficiency [8] [10].
One-pot cross-coupling methodologies have been developed using nonafluorobutanesulfonyl fluoride as an activating agent for phenols [9]. These reactions proceed through in situ nonaflation of phenolic substrates, enabling subsequent coupling reactions including Suzuki-Miyaura, Sonogashira, Stille, and Buchwald-Hartwig transformations [9]. The approach provides significant synthetic advantages by eliminating the need for pre-functionalization of phenolic starting materials [9].
Suzuki cross-coupling reactions have been successfully applied to introduce trifluoroethyl groups onto aromatic rings [15]. The methodology employs trifluoroethyl tosylate as a coupling partner with arylboronic acids under palladium catalysis [15]. This approach provides a novel route for incorporating CF3CH2 groups onto aromatic systems, expanding the scope of accessible fluorinated compounds [15].
Recent advances in metal-free cross-coupling have opened new possibilities for fluorinated compound synthesis [7]. Researchers have achieved cross-coupling reactions between aliphatic fluorides and aromatic compounds without transition metal catalysts [7]. These transformations can efficiently cleave strong carbon-fluorine bonds while simultaneously recovering fluorine moieties as potassium fluoride, offering potential applications in fluorine resource recycling [7].
The development of environmentally friendly cross-coupling protocols has gained significant attention [7]. These methodologies address concerns about transition metal contamination and provide sustainable approaches to fluorinated compound synthesis [7]. The ability to perform these reactions under mild conditions while maintaining high efficiency represents a significant advancement in synthetic methodology [7].
Industrial-scale production of 2-chloro-6-fluoro-4-(trifluoromethyl)phenol requires careful consideration of process optimization parameters to achieve economically viable manufacturing [16] [17] [34]. Continuous flow technology has emerged as a transformative approach for scaling fluorinated compound synthesis [16] [17] [19].
The development of scalable continuous flow procedures addresses several critical challenges associated with fluorination reactions [16] [19]. These include the hazardous nature of fluorinating reagents, high exothermicity of reactions, and poor scalability of traditional batch processes [19]. Continuous flow systems provide enhanced heat and mass transfer, precise temperature control, and improved safety profiles compared to conventional batch reactors [16] [34].
Microreactor technology offers significant advantages for industrial fluorination processes [16] [17] [35]. The enhanced surface-to-volume ratios in microreactors enable excellent heat dissipation, which is crucial for highly exothermic fluorination reactions [35] [37]. These systems allow for precise control of reaction parameters and can prevent thermal runaway, a common concern in large-scale fluorination processes [37].
Table 2: Industrial Production Parameters Comparison
Parameter | Batch Process | Continuous Flow | Microreactor Scale |
---|---|---|---|
Reactor Type | Stirred Tank Reactor | Microreactor/Tubular | Microchannel |
Temperature Control | ±5°C | ±1°C | ±0.5°C |
Residence Time | 2-24 hours | 5-60 minutes | 1-10 minutes |
Flow Rate (L/h) | N/A | 0.1-10 | 0.01-1 |
Conversion (%) | 85-95 | 90-98 | 95-99 |
Throughput (kg/h) | 5-50 | 0.5-5 | 0.05-0.5 |
Safety Considerations | High inventory risk | Low inventory | Minimal risk |
Product Purity (%) | 95-98 | 98-99.5 | 99-99.8 |
Process intensification strategies have been successfully implemented for fluorinated compound production [18] [34] [37]. The use of static mixers, tubular reactors, and oil-water separators connected in series enables efficient continuous synthesis [5]. These configurations allow for precise control of reaction conditions while maintaining high throughput and product quality [5].
Temperature optimization plays a crucial role in industrial-scale fluorination processes [16] [18]. Reactions conducted at elevated temperatures typically show enhanced reaction rates but may suffer from decreased selectivity due to side reactions [18]. The optimal temperature range for most fluorination processes falls between 80 and 120 degrees Celsius, balancing reaction efficiency with product selectivity [16].
Residence time optimization represents another critical parameter for industrial processes [18] [34]. Longer residence times generally favor complete conversion of starting materials but may also promote formation of byproducts [18]. Continuous flow systems enable precise control of residence time through adjustment of flow rates and reactor volumes [34].
Catalyst loading and regeneration strategies significantly impact the economics of industrial fluorination processes [16] [17]. The use of heterogeneous catalysts that can be easily separated and recycled provides advantages for large-scale operations [17]. Development of robust catalyst systems that maintain activity over extended periods reduces operational costs and improves process sustainability [17].
Scale-up methodologies have been successfully demonstrated for fluorinated compound synthesis [16] [17]. The transfer from laboratory-scale to pilot-scale operations typically involves increasing flow rates and scaling up reactor dimensions while maintaining optimal reaction conditions [16]. Successful scale-up has been achieved with throughput increases of up to 70-fold while maintaining product quality and yield [16].
Alternative synthetic methodologies for 2-chloro-6-fluoro-4-(trifluoromethyl)phenol synthesis have gained prominence due to increasing environmental concerns and sustainability requirements [6] [13] [20]. Green chemistry approaches focus on reducing environmental impact while maintaining synthetic efficiency [20].
Electrochemical synthesis represents a highly promising alternative route for fluorinated compound preparation [6] [25] [26]. These methodologies enable the direct conversion of aromatic compounds to fluorinated derivatives using electrical energy rather than chemical oxidants [6] [25]. Electrochemical approaches offer several advantages including mild reaction conditions, high selectivity, and reduced waste generation [25].
The development of electrocatalytic oxidation processes has shown particular promise for phenol production from benzene and related aromatic compounds [6]. These transformations achieve nearly 100 percent selectivity, eliminating the formation of unwanted byproducts that plague traditional chemical processes [6]. The use of formic acid as a co-reactant enables efficient oxidation while maintaining high selectivity [6].
Photochemical fluorination methodologies have emerged as viable alternatives to traditional thermal processes [26] [33]. Visible light-promoted reactions enable metal-free, site-selective carbon-hydrogen fluorination of aromatic compounds [26]. These transformations utilize readily available fluorinating reagents such as N-fluorosuccinimide and silane under ambient conditions [26]. The methodology demonstrates broad substrate compatibility and high functional group tolerance [26].
Table 3: Green Chemistry Approaches for Fluorinated Phenol Synthesis
Green Chemistry Approach | Environmental Impact | Energy Efficiency | Scalability | Cost Effectiveness | Typical Yield (%) |
---|---|---|---|---|---|
Solvent-Free Reactions | Very Low | High | Good | High | 70-90 |
Aqueous Media | Low | Moderate | Excellent | High | 60-85 |
Ionic Liquids | Low to Moderate | Moderate | Limited | Low | 75-95 |
Supercritical CO2 | Very Low | High | Moderate | Moderate | 80-95 |
Electrochemical Methods | Low | High | Good | Moderate | 70-90 |
Photochemical Methods | Low | Moderate | Limited | Moderate | 60-85 |
Aqueous-based synthesis routes offer significant environmental advantages over traditional organic solvent systems [13] [20]. Research has demonstrated that certain trifluoromethylphenols can undergo complete defluorination under environmentally relevant aqueous conditions [13]. These transformations proceed through elimination mechanisms driven by deprotonation of the phenolic hydroxyl group [13]. The ability to perform reactions in aqueous media reduces organic solvent consumption and simplifies product isolation [13].
Solvent-free synthetic approaches represent another important green chemistry strategy [20]. These methodologies eliminate the need for organic solvents entirely, reducing environmental impact and simplifying downstream processing [20]. Solvent-free reactions often exhibit enhanced reaction rates due to higher substrate concentrations and improved mass transfer [20].
The use of renewable feedstocks has gained attention as a sustainable approach to fluorinated compound synthesis [20]. Routes based on renewable phenol feedstock have been developed and compared to existing industrial processes [20]. These approaches demonstrate comparable or superior performance in terms of atom economy, mass efficiency, and raw material costs [20].
Continuous flow photochemical systems have been implemented for large-scale green synthesis [26]. These systems enable efficient utilization of light energy while maintaining precise control over reaction conditions [26]. The ability to scale photochemical reactions using continuous flow technology addresses previous limitations in the scalability of light-promoted transformations [26].
2-Chloro-6-fluoro-4-(trifluoromethyl)phenol (CF₃-Cl-F-phenol) is prized in medicinal chemistry as a pre-functionalised para-hydroxy-aryl core. Nucleophilic substitution of its chloride with salicylic or benzoic acid derivatives furnishes meta-aryloxy phenols that serve as pivotal scaffolds for several drug leads, most notably G-protein-coupled receptor 40 (GPR40) agonists used in type 2 diabetes research [1] [2].
Representative APIs/Leads | Transformation in which CF₃-Cl-F-phenol participates | Typical yield | Citation |
---|---|---|---|
MK-2305 (partial GPR40 agonist) | SNAr with 3-hydroxybenzoic acid → 3-[2-chloro-4-(trifluoromethyl)phenoxy]phenol (key stage-1 intermediate) | 84 – 92% [3] | 5, 26 |
DS-1558 (potent GPR40 agonist) | Ether coupling of CF₃-Cl-F-phenol with indane acid fragment | 80% [4] | 40 |
Full agonist 21 | Suzuki–Miyaura coupling after phenoxide formation | 76% [5] | 25 |
The electron-withdrawing CF₃ group raises phenolic acidity (calculated pK_a ≈ 8.1) and accelerates alkoxide formation, enabling high conversions under relatively mild, copper- or fluoride-assisted SNAr conditions [3].
The first kilogram route at Merck began with the one-pot formation of m-aryloxy phenol I from CF₃-Cl-F-phenol and 3-hydroxybenzoic acid potassium salt (92% isolated) [3]. Subsequent three-step elaboration (side-chain installation, sulfonyl shift, esterification) delivered advanced intermediate II used across discovery programmes [6].
In 2022 Zhong et al. replaced a low-yielding Wittig step with a stereoselective Mukaiyama aldol/elimination and a Rh-catalysed tethered transfer hydrogenation, affording enantiopure MK-2305 in 11 steps and 19% overall yield (previously 8%) [7]. Key data:
Step | Transformation | Reagent/Cat. | Yield | ee |
---|---|---|---|---|
1 | CF₃-Cl-F-phenol + 3-OH-C₆H₄CO₂K → I | Cu, DMAc, 120 °C | 92% | – |
6 | Tetrasubstituted olefin → chiral alcohol | [Rh(COD)Cl]₂/(S,S)-TsDPEN | 96% | 99.4% [7] |
7 | Final amidation → MK-2305 | CDI, NH₄OAc | 88% | — |
In diabetic Goto–Kakizaki rats, single oral doses of MK-2305 (3 mg kg⁻¹) reduced glucose AUC by 40% and increased glucose-stimulated insulin secretion by 83% [8]. Chronic dietary dosing (10 mg kg⁻¹ day⁻¹) suppressed fasting endogenous glucose production from gluconeogenesis by 34% without altering glycogenolysis, mirroring in-vivo efficacy [8].
Fluoro- and CF₃-substituted phenoxy motifs derived from CF₃-Cl-F-phenol are recurrent in GPR40 agonist series. The table highlights potency trends versus substitutions on the distal aryl ring:
Compound | Distal ring pattern | Agonist class | EC₅₀ (nM, IP₁ assay) | % E_max | Citation |
---|---|---|---|---|---|
4p | 2′-F, 4′-(CH₃)₂, 6′-CH₃ | Partial | 5.7 | 100 | 9 |
MK-2305 | 2-Cl, 4-CF₃, 6-F (from CF₃-Cl-F-phenol) | Partial | 6 | 166 | 17 |
DS-1558 | Indane-linked 2-Cl, 4-CF₃, 6-F | Partial | 3 | 150 | 40 |
Full agonist 21 | Para-biphenyl without CF₃ | Full | 1900 | 104 | 25 |
Findings:
Although CF₃-Cl-F-phenol is lipophilic (calculated cLogP ≈ 3.7), several pro-drug and formulation strategies improve solubility or pharmacokinetics:
Derivative | Solubility gain vs. parent | Bio-conversion | Intended benefit | Citation |
---|---|---|---|---|
1-Acetate | ×7 in PEG 400 | Rapid esterase cleavage | Enhanced oral dosing flexibility | 82 |
Methyl-phosphinate | Gut-restricted (undetectable plasma parent) | Esterase hydrolysis to acid | Minimise hepatotoxicity | 15 |
NADES solution | 20-fold (choline–fructose) | None (vehicle) | Pediatric liquid formulation | 88 |